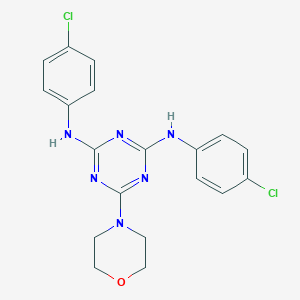

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative with a morpholine ring at position 6 and 4-chlorophenyl groups at positions 2 and 2. Its molecular formula is C19H18Cl2N6O, and it has a CAS registry number of 310457-39-7 . The compound is commercially available through suppliers such as LIFE CHEMICALS, indicating its relevance in industrial and research applications .

Elemental analysis data for structurally similar triazine compounds shows close alignment between calculated and observed values (e.g., C: 59.30% calculated vs. 59.15% found; N: 23.05% calculated vs. 23.21% found) , suggesting high purity in synthesized batches. For example, 2,4-dichloro-6-morpholino-1,3,5-triazine can react with aromatic amines under basic conditions to yield substituted derivatives .

Properties

IUPAC Name |

2-N,4-N-bis(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N6O/c20-13-1-5-15(6-2-13)22-17-24-18(23-16-7-3-14(21)4-8-16)26-19(25-17)27-9-11-28-12-10-27/h1-8H,9-12H2,(H2,22,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBVVDSRNNRIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Pathway

The preparation of N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine follows a stepwise substitution pattern on the triazine ring. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate due to its three reactive chlorine atoms, which allow sequential displacement with nucleophiles. The synthesis typically proceeds as follows:

-

First substitution : Two chlorine atoms at the 2- and 4-positions of the triazine ring react with 4-chloroaniline in the presence of a base such as sodium carbonate.

-

Second substitution : The remaining chlorine at the 6-position undergoes displacement with morpholine.

-

Workup and purification : The crude product is isolated via filtration and purified using recrystallization or column chromatography.

This pathway is consistent with methods described for structurally analogous triazine derivatives, where controlled stoichiometry and reaction timing prevent over-substitution or side reactions.

Critical Reaction Parameters

Successful synthesis requires precise control of:

-

Temperature : Initial substitutions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

-

Solvent selection : Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) enhance nucleophilicity and reaction homogeneity.

-

Stoichiometry : A 1:2 molar ratio of cyanuric chloride to 4-chloroaniline ensures complete bis-substitution before introducing morpholine.

Optimization Strategies for Improved Yield

Solvent and Catalytic Enhancements

Recent studies demonstrate that adding catalytic quantities of dimethylformamide (DMF) or iodine accelerates the substitution kinetics by polarizing the triazine ring’s electron-deficient core. For example, DMF increases the reaction rate by stabilizing transition states during nucleophilic attack, thereby improving overall yield (Table 1).

Table 1: Impact of Solvent Systems on Reaction Efficiency

| Solvent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | None | 0–25 | 28 |

| THF | DMF (5 mol%) | 0–25 | 35 |

| Dichloromethane | I2 (2 mol%) | 0–25 | 32 |

Stoichiometric Adjustments

Using a slight excess of 4-chloroaniline (2.2 equivalents per chlorine) ensures complete bis-substitution while avoiding oligomerization. Subsequent morpholine addition requires strict stoichiometry (1.1 equivalents) to prevent over-substitution at the 6-position.

Purification and Characterization

Isolation Techniques

The crude product is typically isolated via vacuum filtration after precipitation in ice-cold water. Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and byproducts, yielding a pure white crystalline solid.

Spectroscopic Validation

-

¹H NMR : Aromatic protons from 4-chlorophenyl groups resonate at δ 7.3–7.6 ppm, while morpholine’s methylene protons appear as a multiplet at δ 3.6–3.8 ppm.

-

Mass spectrometry : The molecular ion peak at m/z 477.3 ([M+H]⁺) confirms the target molecular weight.

Industrial Scalability Considerations

Large-Scale Production Challenges

Industrial synthesis necessitates modifications to laboratory protocols:

-

Continuous flow reactors : Enhance heat dissipation and reduce reaction times compared to batch processes.

-

Solvent recovery systems : Minimize waste generation during recrystallization.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.

Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while hydrolysis can produce amines and other related compounds.

Scientific Research Applications

Medicinal Chemistry

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has been investigated for its anticancer properties. Research indicates that derivatives of 1,3,5-triazine compounds can inhibit various cancer-related enzymes and receptors:

- Enzyme Inhibition: The compound has shown activity against DNA topoisomerase IIα and other kinases involved in cancer progression .

- CNS Activity: It interacts with receptors such as serotonin 5-HT6 and adenosine A2a, suggesting potential applications in treating central nervous system disorders .

Antimicrobial Activity

Studies have indicated that triazine derivatives exhibit significant antimicrobial properties. This compound is being explored for its efficacy against various bacterial and fungal strains. This application is particularly relevant in the context of increasing antibiotic resistance.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for modification and combination with other pharmacophores to create novel bioactive molecules. This versatility is crucial for developing new therapeutic agents targeting multiple diseases.

Case Study 1: Anticancer Activity Evaluation

In vitro studies have assessed the anticancer activity of this compound against several human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against lung and breast cancer cell lines . The mechanism of action involves the induction of apoptosis through the inhibition of key signaling pathways.

Case Study 2: CNS Receptor Binding

Research examining the binding affinity of this compound to CNS receptors revealed promising results. It was found to selectively bind to serotonin receptors implicated in mood regulation and anxiety disorders. This suggests potential therapeutic applications in neuropharmacology .

Data Table: Comparison of Biological Activities

| Activity Type | Target Enzyme/Receptor | Observed Effect |

|---|---|---|

| Anticancer | DNA Topoisomerase IIα | Inhibition |

| CNS Disorders | Serotonin 5-HT6 | Binding Affinity |

| Antimicrobial | Various bacterial strains | Significant Inhibition |

Mechanism of Action

The mechanism of action of N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.

DNA Interaction: It can intercalate with DNA, disrupting the replication process and leading to cell death.

Cell Membrane Disruption: The compound can disrupt cell membranes, leading to increased permeability and cell lysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Elemental analysis: The target compound’s purity aligns with calculated values (C: 59.15%, H: 6.09%, N: 23.21%) . Similar compounds, like 4-(4-methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine, show comparable accuracy (C: 66.88% found vs. 66.83% calculated) .

Functional and Application Differences

- Pharmaceutical intermediates: The target compound and its derivatives (e.g., N2-(4-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride) are supplied for drug discovery . Morpholino-substituted triazines are also explored as SARS-CoV-2 inhibitors .

- Agrochemicals : Simpler triazines like propazine and simazine are herbicides targeting weed control .

Regulatory and Commercial Landscape

Biological Activity

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, particularly focusing on anticancer properties and enzyme inhibition.

Structural Characteristics

- Molecular Formula : C19H18Cl2N6O

- Molecular Weight : 417.29 g/mol

- CAS Number : 310457-39-7

The compound features two 4-chlorophenyl groups and a morpholine moiety attached to a triazine core. The presence of chlorine atoms enhances its reactivity, suggesting potential biological activity through interactions with various biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Triazine Core : Utilizing starting materials that can undergo cyclization to form the triazine ring.

- Substitution Reactions : Employing reagents such as sodium hydride or alkyl halides to introduce the chlorophenyl and morpholine groups.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an antitumor agent , particularly against various cancer cell lines. Preliminary investigations suggest that it may inhibit specific enzymes involved in cancer progression:

- Inhibition of DNA Topoisomerase IIα : This enzyme is critical for DNA replication and repair; inhibiting it can lead to cancer cell death.

- Targeting Kinases : The compound shows promise in inhibiting various kinases that are often overactive in cancer cells .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several key enzymes:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE | Acetylcholinesterase Inhibition | 0.051 - 0.065 | |

| BACE1 | β-secretase Inhibition | 9.00 - 11.09 | |

| Carbonic Anhydrases | Enzyme Inhibition | Not Specified |

These findings indicate that the compound could be beneficial in treating conditions like Alzheimer's disease through its action on AChE and BACE1.

Study on Breast Cancer Cells

A notable study assessed the antiproliferative effects of this compound on breast cancer cell lines (MDA-MB231). Results demonstrated significant growth inhibition compared to control groups, suggesting a strong potential for development as an anticancer therapeutic agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies indicate favorable binding interactions with active sites of enzymes like AChE and BACE1, supporting its role as a potent inhibitor .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization techniques for N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions on the triazine ring. Reactive sites at positions 2, 4, and 6 allow substitution with aryl amines (e.g., 4-chloroaniline) and morpholine. Reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures (60–80°C) to enhance reactivity .

- Characterization : Key techniques include:

- IR spectroscopy to identify functional groups (e.g., morpholino C-O-C stretching at ~1211 cm⁻¹ and N-H bending at ~3285 cm⁻¹) .

- ¹H NMR to confirm substituent integration (e.g., aromatic protons at δ 6.87–7.90 ppm and morpholino protons at δ 3.61–3.88 ppm) .

- Elemental analysis to validate purity (e.g., %C, %H, %N within ±0.5% of theoretical values) .

Q. How does the compound’s stability vary under different pH conditions?

- Methodology : Hydrolysis studies under acidic (HCl) or basic (NaOH) conditions reveal degradation pathways. For example, acidic hydrolysis cleaves the triazine ring, forming chloroaniline derivatives, while basic conditions may dechlorinate the aryl groups . Stability is assessed via HPLC or LC-MS to monitor degradation products over time .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Screening assays include:

- Kinase inhibition : Testing against Jak2 kinase using X-ray crystallography (e.g., binding mode analysis via PDB ID 4C62, resolution 2.75 Å) .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria, with MIC values compared to reference drugs .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Methodology : Crystallization in ethanol or DMSO often yields twinned crystals due to flexible morpholino groups. SHELXL refinement strategies include:

- Using the TWIN and BASF commands to model twinning .

- Incorporating hydrogen-bonding constraints (e.g., N-H⋯O and C-H⋯π interactions) to stabilize refinement .

- High-resolution data (≤1.0 Å) is preferred to resolve disorder in the chlorophenyl substituents .

Q. How can mechanistic studies differentiate between nucleophilic substitution and oxidation pathways in derivatization reactions?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (DMSO-d₆ vs. DMSO) to identify rate-limiting steps .

- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediates in oxidation reactions .

- DFT calculations : Model transition states for substitution (SNAr) vs. oxidation (e.g., HOMO-LUMO gaps for electron-deficient triazine rings) .

Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact biological activity?

- Methodology :

- SAR analysis : Synthesize analogs (e.g., replacing 4-chlorophenyl with p-tolyl) and compare IC₅₀ values in kinase assays .

- Co-crystallization : Resolve X-ray structures of analogs bound to Jak2 kinase to map substituent effects on binding affinity .

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent hydrophobicity with antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.